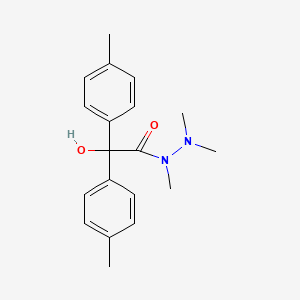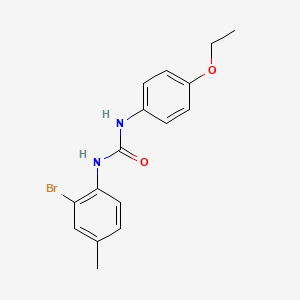![molecular formula C14H13F3N4O2 B5779633 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide involves the formation of a covalent bond with the active site of the enzyme. This covalent bond leads to the inactivation of the enzyme, which ultimately results in an increase in acetylcholine levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide have been studied in various in vitro and in vivo models. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in acetylcholine levels, which may have therapeutic implications for diseases such as Alzheimer's and Parkinson's. However, excessive inhibition of these enzymes can also lead to adverse effects such as muscle weakness, respiratory depression, and seizures.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase. This selectivity can be useful in studying the role of these enzymes in various biological processes. However, the compound also has limitations such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for the study of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide. One direction is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another direction is the study of the compound's potential therapeutic applications in diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential toxicity and adverse effects need to be further studied to ensure safe usage in lab experiments.
Conclusion:
In conclusion, 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that has potential applications in scientific research. Its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase has garnered attention for its potential therapeutic implications in diseases such as Alzheimer's and Parkinson's. However, careful dosing and further studies on its potential toxicity and adverse effects are necessary to ensure safe usage in lab experiments.
Synthesis Methods
The synthesis of 3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide involves the reaction of cyanoacetic acid hydrazide and 2-(trifluoromethyl)benzaldehyde in the presence of acetic acid and ethanol. The resulting product is a white solid that is purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential applications in scientific research. One of the major areas of interest is its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic implications for diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(3E)-3-[(2-cyanoacetyl)hydrazinylidene]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-9(20-21-12(22)6-7-18)8-13(23)19-11-5-3-2-4-10(11)14(15,16)17/h2-5H,6,8H2,1H3,(H,19,23)(H,21,22)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSDPGDQYOCLGB-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC#N)CC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC#N)/CC(=O)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[2-(cyanoacetyl)hydrazinylidene]-N-[2-(trifluoromethyl)phenyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5779580.png)
methanone](/img/structure/B5779589.png)
![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)


![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)



![methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5779655.png)